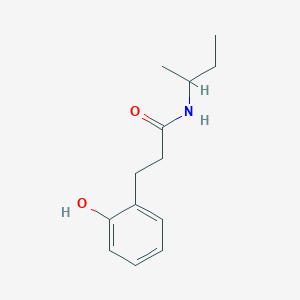
n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide: is an organic compound that belongs to the class of amides This compound features a sec-butyl group attached to the nitrogen atom and a hydroxyphenyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide typically involves the reaction of 2-hydroxybenzaldehyde with sec-butylamine and a suitable acylating agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity 2-hydroxybenzaldehyde and sec-butylamine.
Reaction Vessels: Stainless steel reactors with temperature and pressure control.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(2-oxophenyl)propanamide.
Reduction: Formation of n-(Sec-butyl)-3-(2-aminophenyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in assays to investigate its effects on various biological pathways.
Medicine
In
Biological Activity
N-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and other pharmacological effects.
Chemical Structure
The compound features a propanamide backbone with a sec-butyl group and a 2-hydroxyphenyl substituent, which may influence its biological activity through various mechanisms.
1. Anti-Inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, diarylheptanoids have shown the ability to inhibit reactive oxygen species (ROS) production and pro-inflammatory cytokine expression in macrophages. These findings suggest that this compound may also possess similar anti-inflammatory effects.
Table 1: Inhibitory Effects of Related Compounds on ROS Production
| Compound | Inhibition of ROS (%) | Cytokine IL-1β Inhibition (%) | Cytokine IL-6 Inhibition (%) |
|---|---|---|---|
| Diarylheptanoid 1a | >80% | 30-50% | >60% |
| Diarylheptanoid 3b | >80% | 30-50% | >60% |
| Tedarene A | Reference | Reference | Reference |
2. Anticancer Activity
Compounds structurally related to this compound have been evaluated for their antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating potent anticancer activity.
Table 2: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Methyl-3-(4-chlorophenyl)... | HeLa | 0.69 |
| Methyl-3-(4-chlorophenyl)... | Doxorubicin | 2.29 |
| N-(Sec-butyl)-3-(2-hydroxyphenyl)... | TBD | TBD |
The biological activities of this compound may be attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation. The presence of the hydroxyl group on the phenyl ring could enhance hydrogen bonding interactions with target proteins, potentially increasing binding affinity and biological efficacy.
Case Studies
A study evaluating the effects of structurally similar compounds on inflammation demonstrated significant reductions in nitrite production and cytokine expression in LPS-stimulated macrophages. This suggests that this compound may exhibit similar protective effects against inflammatory responses.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-butan-2-yl-3-(2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)14-13(16)9-8-11-6-4-5-7-12(11)15/h4-7,10,15H,3,8-9H2,1-2H3,(H,14,16) |
InChI Key |
BNJBRDNALPVPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















